Cecropin-B2
Description
Primary Amino Acid Sequence Analysis and Characterization
The primary structure, or amino acid sequence, of Cecropin-B2 is fundamental to its function. It is important to note that the term "this compound" has been applied to several distinct peptides in scientific literature, including naturally occurring variants and synthetic analogs.
One of the most well-characterized forms is the natural Cecropin (B1577577) B from the silkworm Bombyx mori, which consists of 35 amino acids. nih.gov Its sequence is highly homologous with other cecropins. Another peptide, identified as this compound from the forest day mosquito (Aedes albopictus), has a 36-amino acid sequence. novoprolabs.comsmolecule.com
In addition to these natural forms, researchers have designed synthetic analogs to investigate structure-function relationships. A notable example is a 21-residue synthetic peptide also named this compound, which was created by modifying a 20-amino acid synthetic peptide (Cecropin B1) with an additional tryptophan at the C-terminus. rsc.orgresearchgate.net This modification was designed to facilitate fluorescence-based studies of its interaction with membranes. rsc.org
The table below details the primary amino acid sequences of these different this compound variants.
| Peptide Name | Sequence | Length (Amino Acids) | Origin |
| Cecropin B (Natural) | KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL | 35 | Hyalophora cecropia wikipedia.org |
| Cecropin B2 (Natural) | GGLKKLGKKLEGVGKRVFKASEKALPVLTGYKAIG | 36 | Aedes albopictus novoprolabs.comsmolecule.com |
| Cecropin B2 (Synthetic) | KWKVFKKIEKMGRNIRNGIVW | 21 | Synthetic Analog rsc.orgresearchgate.net |
Secondary and Tertiary Conformation Investigations (e.g., α-helical structure, flexible hinge regions)
The biological activity of this compound is critically dependent on its three-dimensional structure, particularly its ability to adopt an α-helical conformation upon interacting with microbial membranes. nih.govscirp.org In an aqueous solution, the peptide is largely unstructured. However, in the presence of membrane-mimicking environments, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS), or upon binding to lipid bilayers, it folds into a distinct conformation. nih.gov
This folded structure is typically characterized by two α-helical segments connected by a flexible hinge region. nih.govfrontiersin.org
N-Terminal α-Helix: This region is amphipathic, meaning it has a face of positively charged (hydrophilic) residues and an opposing face of nonpolar (hydrophobic) residues. nih.govscirp.org This amphipathic helix is considered essential for the peptide's antimicrobial action. rsc.org
Flexible Hinge: A hinge region, often containing proline and/or glycine (B1666218) residues (e.g., -Gly-Pro-), connects the two helices. scirp.orgfrontiersin.org This flexibility allows the peptide to bend and orient itself correctly for membrane insertion.
C-Terminal α-Helix: This segment is predominantly hydrophobic and is believed to anchor the peptide into the lipid core of the target membrane, enhancing its disruptive capabilities. nih.govscirp.orgfrontiersin.org
Techniques such as circular dichroism (CD) spectroscopy are widely used to investigate these conformational changes. nih.govnthu.edu.tw CD spectra confirm the transition from a random coil in aqueous buffer to a predominantly α-helical structure in membrane-like environments, a hallmark of cecropin functionality. nih.govnthu.edu.tw
Role of Cationicity and Amphipathicity in Functional Mechanisms
The potent bioactivity of this compound is governed by the interplay of two key physicochemical properties: cationicity and amphipathicity. scirp.orgbrieflands.com
Amphipathicity: As described previously, when this compound folds into its α-helical structure, it displays an amphipathic character, with distinct polar and nonpolar faces. scirp.orgfrontiersin.org Following the initial electrostatic binding, this amphipathicity drives the insertion of the peptide into the membrane. The hydrophobic face partitions into the nonpolar lipid core of the membrane, while the charged, hydrophilic face remains associated with the polar lipid headgroups and the aqueous environment. mdpi.com
This interaction disrupts the membrane's integrity. The exact mechanism of disruption is concentration-dependent. At lower concentrations, it is believed that the peptides aggregate to form transmembrane pores or channels (a "barrel-stave" or related model), leading to leakage of ions and essential metabolites and ultimately causing cell death. nih.govscirp.org At higher concentrations, a "carpet-like" mechanism may occur, where the peptides coat the membrane surface in a detergent-like manner, causing widespread disruption and micellization of the lipid bilayer. nih.govmdpi.com This dual role of cationicity for targeting and amphipathicity for membrane disruption is central to the function of this compound. nih.gov
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GRSKKLGKKIEKAGKRVFNAAQKGLPVAAGVQAL |
Origin of Product |
United States |
Molecular Profile of Cecropin B2
Physicochemical Properties
This compound is a cationic peptide, a feature that is central to its interaction with the negatively charged membranes of target cells. mdpi.com The table below summarizes some of the key physicochemical properties of a synthetic this compound analog.
| Property | Value |
| Amino Acid Composition | 36 amino acids novoprolabs.com |
| Molecular Formula | C₁₇₄H₃₀₂N₄₈O₄₄ novoprolabs.com |
| Molecular Weight | 3770.54 Da novoprolabs.com |
| Theoretical Isoelectric Point (pI) | 10.84 novoprolabs.com |
| Grand average of hydropathicity (GRAVY) | -0.26 novoprolabs.com |
Table 1: Physicochemical properties of a synthetic this compound analog. Data sourced from NovoPro Bioscience Inc. novoprolabs.com
Primary and Secondary Structure
The primary structure of this compound consists of a specific sequence of 36 amino acids. novoprolabs.com A representative amino acid sequence is H-Gly-Gly-Leu-Lys-Lys-Leu-Gly-Lys-Lys-Leu-Glu-Gly-Val-Gly-Lys-Arg-Val-Phe-Lys-Ala-Ser-Glu-Lys-Ala-Leu-Pro-Val-Leu-Thr-Gly-Tyr-Lys-Ala-Ile-Gly-Lys-OH. novoprolabs.com
Upon interacting with microbial membranes, this compound adopts a distinct secondary structure, primarily an α-helical conformation. smolecule.commdpi.com This structure is composed of two helical segments: a larger, highly amphipathic N-terminal helix and a hydrophobic C-terminal helix, connected by a flexible hinge. mdpi.comscirp.org
Amphipathicity and Hydrophobicity
The arrangement of polar and non-polar amino acid residues in the α-helical structure of this compound results in its amphipathic nature. scirp.org This means that one side of the helix is hydrophilic (water-loving) while the other is hydrophobic (water-repelling). This amphipathicity is a critical determinant of its ability to interact with and disrupt the phospholipid bilayer of cell membranes. scirp.org The hydrophobic C-terminal end plays a significant role in penetrating the non-polar lipid core of the membrane. scirp.org
Mechanistic Elucidation of Antimicrobial Action of Cecropin B2
Interactions with Bacterial Membrane Systems
The primary target of Cecropin-B2 is the bacterial cell membrane. Its mechanism of action involves a series of interactions that lead to membrane permeabilization and eventual cell death. scirp.orgmdpi.com
This compound's antimicrobial action is initiated by its binding to the bacterial membrane, a process driven by electrostatic and hydrophobic interactions. biorxiv.org The peptide's net positive charge facilitates a strong attraction to the negatively charged components of bacterial membranes. mdpi.comnih.gov Following this initial binding, this compound inserts itself into the lipid bilayer. mdpi.com This insertion disrupts the membrane's structure, leading to the formation of transmembrane channels or pores. scirp.org These pores allow the unregulated passage of ions, water, and essential metabolites across the membrane, dissipating the electrochemical gradient crucial for cellular functions. This leakage of intracellular contents and collapse of the membrane potential ultimately result in irreversible cytolysis and bacterial cell death. scirp.orgmdpi.com
Several theoretical models describe how antimicrobial peptides like this compound disrupt bacterial membranes.
Barrel-Stave Model: In this model, peptide monomers insert perpendicularly into the membrane and aggregate to form a barrel-like pore. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel. However, studies on this compound suggest this model is less likely. Research has shown that this compound tends to bind as monomers on the membrane surface rather than forming cooperative, aggregated bundles characteristic of the barrel-stave mechanism. mdpi.com
Toroidal Model: This model also involves pore formation, but here the peptides, along with the lipid heads, bend inward to line the pore. This creates a continuous channel where the water core is lined by both the peptides and the lipid head groups.
Carpet Model: This mechanism is strongly supported for cecropins, particularly at higher concentrations. mdpi.comscirp.org In this model, the peptides first accumulate and bind parallel to the surface of the lipid bilayer, forming a "carpet-like" layer. mdpi.com Once a threshold concentration is reached, the peptides exert a detergent-like effect, causing the membrane to disintegrate into micelles, leading to catastrophic membrane disruption rather than discrete pore formation. scirp.org This non-cooperative binding and surface-level action may allow the peptides to diffuse efficiently to the inner membrane, which is considered the ultimate target for these antibacterial peptides. mdpi.com
This compound and other cecropins generally exhibit greater potency against Gram-negative bacteria compared to Gram-positive bacteria. frontiersin.orgscirp.orgnih.gov This selectivity is rooted in the fundamental differences between their cell envelopes.
Gram-negative bacteria possess an outer membrane rich in lipopolysaccharides (LPS), which are highly anionic and serve as a primary binding site for the cationic this compound. scirp.org Electron microscopy and permeability studies have confirmed that this compound effectively disrupts this outer membrane. frontiersin.org This disruption allows the peptide to access and subsequently permeabilize the inner cytoplasmic membrane. scirp.org The enhanced susceptibility of LPS-defective mutants of E. coli further underscores the importance of the outer membrane interaction. frontiersin.org
In contrast, Gram-positive bacteria lack an outer membrane. Their cell wall consists of a thick layer of peptidoglycan anchored with negatively charged teichoic acids. scirp.org While these teichoic acids can attract the cationic peptide, the dense peptidoglycan layer may present a physical barrier, hindering the peptide's access to the cytoplasmic membrane. Studies using protoplasts (bacterial cells with their cell wall removed) of Gram-positive organisms like Staphylococcus aureus showed them to be resistant to this compound, suggesting their cytoplasmic membranes are inherently less susceptible than those of Gram-negative bacteria. frontiersin.org
| Bacterial Strain | Gram Type | Cecropin (B1577577) B1 (μg/mL) | Cecropin B2 (μg/mL) |
|---|---|---|---|
| Pseudomonas aeruginosa | Gram-Negative | 0.75 | 0.828 |
| Escherichia coli | Gram-Negative | - | 0.207 |
| Staphylococcus aureus | Gram-Positive | 3.0 | 1.656 |
| Bacillus cereus | Gram-Positive | 1.5 | 1.656 |
| Corynebacterium spp. | Gram-Positive | 10.9 | 26.5 |
Data derived from studies on synthetic cecropin B analogs. Cecropin B1: KWKVFKKIEKMGRNIRNGIV; Cecropin B2: KWKVFKKIEKMGRNIRNGIVW. wikipedia.orgkarger.commdpi.com
The initial and critical step in this compound's action is its electrostatically driven adsorption to the bacterial membrane. nih.govnih.gov The peptide's highly positive charge, conferred by its basic amino acid residues, is strongly attracted to negatively charged molecules on the bacterial surface. mdpi.com
In Gram-negative bacteria, the primary target is the lipid A portion of lipopolysaccharides (LPS) in the outer membrane. scirp.org In Gram-positive bacteria, the target is primarily teichoic and lipoteichoic acids. scirp.org
Beyond these surface molecules, the phospholipid composition of the cytoplasmic membrane is also crucial. Bacterial membranes are rich in acidic (anionic) phospholipids (B1166683), such as phosphatidylglycerol (PG). nih.gov Spectrofluorometric studies have demonstrated that this compound has a significantly higher affinity for vesicles composed of acidic phospholipids compared to those made of zwitterionic (neutral) phospholipids, which are more common in mammalian cell membranes. mdpi.com This preferential binding to anionic lipids is a key factor in this compound's ability to selectively target and permeabilize bacterial membranes while having low toxicity towards host cells. mdpi.comnih.gov
Differential Binding and Permeabilization Effects on Gram-Negative vs. Gram-Positive Bacterial Membranes
Investigation of Intracellular Targets and Metabolic Interference
While membrane disruption is the principal mechanism of bacterial killing by this compound, some evidence suggests that antimicrobial peptides, once the membrane is breached, may also interact with internal cellular components.
The primary lethal action of this compound is attributed to membrane lysis. However, for the broader cecropin family, interactions with intracellular targets, including nucleic acids, have been proposed as a potential secondary mechanism. researchgate.net For instance, Cecropin A has been shown to interact with both extracellular and intracellular nucleic acids after permeabilizing the membrane of uropathogenic E. coli. wikipedia.org The cationic nature of these peptides could facilitate binding to the anionic phosphate (B84403) backbone of DNA and RNA. karger.com
However, direct, specific inhibition of the enzymatic processes of nucleic acid synthesis by this compound has not been established as its primary mode of action. It is more likely that any interference with nucleic acid or protein synthesis is an indirect consequence of the catastrophic membrane damage, which leads to a general collapse of cellular homeostasis and metabolic processes. japsonline.com Studies have shown that Cecropin-B can increase the permeability of the outer membrane, thereby allowing other antibiotics that do inhibit nucleic acid synthesis to enter the cell and exert their effect. frontiersin.org This supports the role of this compound as a membrane-disrupting agent rather than a direct inhibitor of intracellular synthesis pathways.
Disruption of Essential Enzymatic Activities
While the primary antimicrobial mechanism of this compound is overwhelmingly attributed to the physical disruption of the microbial cell membrane, the direct inhibition of essential enzymatic activities is less characterized. The broader class of antimicrobial peptides (AMPs) has been shown to exert effects beyond membrane permeabilization, including the inhibition of processes like protein and cell wall synthesis and general enzymatic activity. frontiersin.org For example, some peptides interfere with cell wall biosynthesis by inhibiting enzymes like alanine (B10760859) racemase. explorationpub.com
However, research specifically focused on this compound does not prominently feature direct enzymatic inhibition as a primary mode of action. The rapid and potent lytic activity of this compound suggests that its dominant effect is the catastrophic loss of membrane integrity, which occurs on a timescale that may precede the effects of enzymatic inhibition. nih.govscirp.org The ultimate cessation of all enzymatic activities is an inevitable consequence of the widespread cellular damage, ion gradient collapse, and leakage of cytoplasmic contents initiated by membrane disruption, rather than a result of direct, specific targeting of individual enzymes.
Perturbation of Ion Gradients and Electrochemical Potential
A critical aspect of this compound's antimicrobial action is its ability to perturb and collapse the essential ion gradients and electrochemical potential across the microbial membrane. nih.govmdpi.com Healthy microbial cells maintain a significant electrochemical gradient, or membrane potential, which is vital for numerous cellular processes, including ATP synthesis, transport of nutrients, and motility. This compound effectively short-circuits this system.
The mechanism is initiated by the electrostatic attraction between the cationic this compound peptide and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. explorationpub.comnih.gov Following this initial binding, the peptide, which adopts an amphipathic α-helical structure in the membrane environment, inserts itself into the lipid bilayer. mdpi.comnih.gov
This insertion leads to the formation of ion-permeable channels or pores. nih.govscirp.orgmdpi.com These pores allow the unregulated flow of ions and small molecules across the membrane, leading to a rapid depolarization of the membrane potential. nih.govunibe.ch The collapse of the transmembrane potential disrupts the cell's ability to maintain its internal ionic homeostasis and generate energy, leading to a swift cascade of events that culminates in cell death. nih.govnih.gov Spectrofluorometric studies have shown that more than 100 this compound molecules per phospholipid vesicle may be required to initiate this ion leakage. nih.gov The peptide's ability to function even in the absence of a transmembrane potential in model systems suggests it actively creates these disruptive pathways rather than simply exploiting existing channels. nih.gov
| Research Finding | Organism/Model System | Effect of this compound | Reference |
| Channel Formation | Planar Lipid Membranes | Forms ion-permeable channels, disrupting electrolyte balance. | mdpi.comoup.com |
| Membrane Depolarization | Bladder Cancer Cells | Causes depolarization and irreversible cytolysis. | nih.gov |
| Ion Gradient Disruption | General Mechanism | Interaction leads to leakage of intracellular fluid due to collapse of ion concentration gradients. | nih.gov |
| Pore Formation | Model Lipid Membranes | Organizes into oligomers forming ion-permeable pores. | mdpi.com |
Analysis of Pathways Leading to Microbial Cell Lysis and Death
The terminal events in this compound's antimicrobial action are microbial cell lysis and death, which result from profound and irreversible membrane damage. nih.govscirp.org Several models have been proposed to describe the precise mechanism of membrane disruption.
Pore Formation Models: Early research suggested that cecropins form transmembrane channels, with proposed "barrel-stave" or "toroidal pore" structures. In the barrel-stave model , peptide monomers assemble like staves of a barrel to form a pore with a hydrophilic interior. frontiersin.orgnih.gov In the toroidal model , the peptides are inserted into the membrane and induce the lipid monolayers to bend continuously through the pore, meaning the pore is lined by both peptides and lipid head groups. frontiersin.org
Carpet-like Model: More recent evidence suggests that this compound may act via a "carpet-like" or detergent-like mechanism. mdpi.comnih.govnih.gov In this model, the peptides first bind to and accumulate on the surface of the microbial membrane, arranged parallel to the lipid bilayer. mdpi.comnih.gov Once a critical threshold concentration is reached, the peptides collectively disrupt the membrane's curvature and integrity, leading to the formation of transient holes or the complete micellization and disintegration of the membrane. explorationpub.comnih.gov This model is supported by findings that this compound binds to membranes as monomers in a non-cooperative fashion, which is less consistent with the formation of structured oligomeric pores. nih.gov
Regardless of the precise model, the consequence is a catastrophic loss of membrane integrity. This leads to the leakage of essential ions and metabolites from the cytoplasm and the influx of water, causing the cell to swell and ultimately lyse. nih.govnih.gov
In addition to direct lysis (necrosis), some studies on eukaryotic cells and fungi suggest that cecropins can induce a programmed cell death pathway resembling apoptosis. nih.govspandidos-publications.comjmb.or.kr This can involve the loss of mitochondrial membrane potential, the production of reactive oxygen species (ROS), and the activation of caspase-like enzymes, indicating that in some organisms, the peptide may trigger internal death pathways in addition to causing direct physical damage. nih.govspandidos-publications.com For bacteria, the primary pathway remains rapid, necrosis-like death due to membrane permeabilization. nih.gov
Mechanistic Elucidation of Anticancer Action of Cecropin B2
Research into Selective Cytotoxicity Towards Malignant Cells
A hallmark of Cecropin-B2 and other related peptides is their ability to selectively kill cancer cells. iomcworld.com This selective cytotoxicity is primarily attributed to fundamental biophysical differences between the plasma membranes of cancerous and non-cancerous cells. iomcworld.comnih.gov Normal mammalian cell membranes are typically composed of zwitterionic phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, resulting in an electrically neutral surface. dovepress.com In stark contrast, cancer cell membranes exhibit a net negative charge. iomcworld.comdovepress.com This anionic surface is due to an overrepresentation of negatively charged molecules, most notably anionic phospholipids such as phosphatidylserine (B164497) (PS), which become exposed on the outer leaflet of the membrane. iomcworld.comnih.govdovepress.com
The cationic (positively charged) nature of the this compound peptide allows it to engage in strong electrostatic interactions with the anionic components of malignant cell membranes. iomcworld.comdovepress.com This initial electrostatic attraction is the critical first step that concentrates the peptide on the tumor cell surface, leading to subsequent membrane disruption and cell death, while minimizing interaction with the neutral membranes of healthy cells. iomcworld.comnih.gov Studies have shown that Cecropin (B1577577) A and B exhibit significant cytotoxic efficacy against various bladder cancer cell lines while sparing benign fibroblast cells. nih.gov This selective action, which results in irreversible cytolysis and cell destruction, underscores the therapeutic potential of cecropins. nih.gov The mechanism is not solely lytic; some cecropins can also translocate across the eukaryotic membrane to act on intracellular targets, such as mitochondria. nih.gov
Molecular Mechanisms of Apoptosis Induction in Cancer Cells
Beyond direct membrane lysis, this compound triggers programmed cell death, or apoptosis, through a complex interplay of intracellular signaling events. This non-membranolytic action often follows the peptide's entry into the cell and involves targeting key organelles and activating specific enzymatic cascades. dovepress.commdpi.com
The mitochondrion is a central coordinator of apoptosis and a key target for cecropins. mdpi.comjmb.or.kr Research indicates that cecropins can induce apoptosis via the intrinsic, or mitochondrial, pathway. nih.govskums.ac.ir This process begins with the peptide compromising the mitochondrial membrane. nih.gov A cecropin from Bombyx mori, CecropinXJ, which belongs to the cecropin-B family, is known to target mitochondria, leading to the disruption of the mitochondrial membrane potential (Δψm). nih.govmdpi.com The loss of Δψm is a critical event that permeabilizes the mitochondrial outer membrane, resulting in the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm. nih.govmdpi.comnih.gov
Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases and commits the cell to apoptosis. diva-portal.org The regulation of this pathway is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). skums.ac.ir Studies on cecropin have shown that it can modulate the expression of these proteins, leading to a decreased expression of the anti-apoptotic Bcl-2 and an increased expression of the pro-apoptotic Bax, thereby tipping the balance towards cell death. skums.ac.ir This shift in the Bcl-2/Bax ratio is a key indicator of the mitochondrial pathway's activation. nih.gov
| Cell Line | Cecropin Treatment | Key Findings | Reference |
| HepG-2 (Hepatocellular Carcinoma) | Cecropin | Increased expression of Bax, caspase-3, and caspase-9; decreased expression of Bcl-2. | skums.ac.ir |
| BEL-7402 (Hepatocellular Carcinoma) | Cecropin (Musca domestica) | Induced apoptosis and increased expression of caspase-3 and caspase-8. | skums.ac.ir |
| Huh-7 (Hepatocellular Carcinoma) | CecropinXJ | Disruption of mitochondrial membrane potential (Δψm), release of cytochrome c, activation of caspase-3. | nih.gov |
| HL-60 (Promyelocytic Leukemia) | Cecropin A | Dissipation of mitochondrial transmembrane potential, DNA fragmentation, ROS generation. | nih.gov |
Caspases are a family of cysteine proteases that execute the apoptotic program. Their activation occurs in a hierarchical cascade. Cecropin-induced apoptosis involves the activation of both initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3). nih.govskums.ac.ir
Caspase-9: This initiator caspase is central to the mitochondrial pathway. Its activation is triggered by the release of cytochrome c and the formation of the apoptosome. diva-portal.orgresearchgate.net Studies have reported increased expression and activation of caspase-9 in cancer cells treated with cecropins, confirming the engagement of the intrinsic apoptotic pathway. skums.ac.ir
Caspase-8: This initiator caspase is typically associated with the extrinsic, or death receptor, pathway. nih.govdiva-portal.org However, some research indicates that cecropins can also lead to the activation of caspase-8. skums.ac.ir For instance, treatment of human hepatocellular carcinoma cells (BEL-7402) with a cecropin from Musca domestica resulted in increased expression of caspase-8. researchgate.net This suggests a potential crosstalk between the intrinsic and extrinsic pathways or a broader mechanism of action.
Caspase-3: As a key executioner caspase, caspase-3 is activated by initiator caspases from both pathways. researchgate.net Its activation leads to the cleavage of numerous cellular substrates, dismantling the cell and resulting in the characteristic morphological changes of apoptosis. nih.gov Increased activity and expression of caspase-3 are consistently observed in various cancer cell lines following treatment with different cecropins, positioning it as a central executioner in cecropin-induced cell death. nih.govskums.ac.irnih.gov
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as important signaling molecules. nih.gov While cancer cells often exhibit higher basal levels of ROS compared to normal cells, a further, excessive increase in ROS can trigger oxidative stress and induce apoptosis. nih.govaginganddisease.org Some researchers propose that a primary anticancer mechanism of cecropins involves the induction of apoptosis following an increase in ROS within tumor cells. skums.ac.ir
The generation of ROS can be both a cause and a consequence of mitochondrial dysfunction. nih.gov Cecropin A has been shown to induce a significant increase in ROS generation in human promyelocytic leukemia cells, which correlates with the onset of apoptosis. nih.gov This surge in ROS can damage cellular components, including mitochondria, further propagating the apoptotic signal. nih.govaginganddisease.org Therefore, the ability of this compound to stimulate ROS production is considered an integral part of its strategy to overwhelm the cancer cell's antioxidant defenses and push it towards self-destruction. skums.ac.irnih.gov
Activation of Caspase Cascades (e.g., Caspase-3, Caspase-8, Caspase-9)
Specific Interactions with Cancer Cell Membrane Components
The initial and defining interaction of this compound with a cancer cell occurs at the plasma membrane. This interaction is highly specific and is governed by the unique properties of both the peptide and the malignant cell surface.
The selective targeting of cancer cells by cationic peptides like this compound is fundamentally driven by their binding to anionic phospholipids that are preferentially exposed on the outer surface of malignant cells. iomcworld.comnih.gov Under normal physiological conditions, the plasma membrane exhibits phospholipid asymmetry, with anionic phospholipids like phosphatidylserine (PS) being actively confined to the inner leaflet. nih.gov In cancer cells, this asymmetry is often lost, leading to a significant exposure of PS on the cell surface. nih.govdovepress.com
This exposed PS, along with other anionic molecules like O-glycosylated mucins and glycoproteins, creates a strong negative surface potential that acts as an electrostatic beacon for the positively charged this compound. iomcworld.comnih.govdovepress.com The binding affinity of some AMPs to these anionic tumor cell membranes can be substantially higher than to the neutral membranes of healthy cells. dovepress.com This high-affinity binding is the crucial determinant of selectivity, allowing the peptide to accumulate on the cancer cell surface, where it can then initiate membrane disruption or enter the cell to trigger apoptosis. dovepress.comscirp.orgresearchgate.net
Influence of Membrane Fluidity and Microvilli Density
The selective targeting of cancer cells by cecropins, including this compound, is significantly influenced by the unique biophysical properties of the malignant cell membrane. mdpi.com Key among these are increased membrane fluidity and a higher density of microvilli compared to non-transformed cells.
Membrane Fluidity: Cancer cell membranes are often characterized by a higher degree of membrane fluidity, which may be due to factors such as a lower cholesterol content. nih.govfrontiersin.org This increased fluidity is believed to facilitate the penetration and insertion of cationic antimicrobial peptides like cecropins into the lipid bilayer. nih.govfrontiersin.org The altered membrane dynamics lower the energy barrier for the peptide to disrupt the membrane, enhancing its lytic efficiency. explorationpub.com The selective antitumor activity of cecropins is partly attributed to these variable membrane compositions and fluidic nature of transformed cells. mdpi.com
Effects on Cancer Cell Proliferation and Cell Cycle Progression
This compound and its close analogs exert potent inhibitory effects on the proliferation of various cancer cells and can interfere with the normal progression of the cell cycle, ultimately leading to cell death.
Inhibition of Cancer Cell Proliferation: Cecropin B has demonstrated significant, dose-dependent inhibition of proliferation and viability in a range of cancer cell lines. nih.govnih.gov Studies on bladder cancer, for instance, have quantified this effect, showing that cecropins effectively reduce cell viability and DNA synthesis in tumor cells while having minimal impact on benign fibroblast cells. nih.govnih.govresearchgate.net This selective cytotoxicity highlights its potential as a targeted anticancer agent. nih.govresearchgate.net Similarly, Cecropin B and its analogs have been shown to inhibit the proliferation of liver cancer cells, gastric cancer cells, and various leukemia cell lines. frontiersin.orgmdpi.com
The table below summarizes the 50% inhibitory concentration (IC₅₀) values for Cecropin B against several human bladder cancer cell lines, illustrating its antiproliferative and cytotoxic efficacy.
Table 1: IC₅₀ Values of Cecropin B against Human Bladder Cancer Cell Lines
| Assay Type | Cell Line: 486P (μg/ml) | Cell Line: RT4 (μg/ml) | Cell Line: 647V (μg/ml) | Cell Line: J82 (μg/ml) | Average (μg/ml) |
|---|---|---|---|---|---|
| Viability (WST-1) | 184.81 | 151.44 | 97.93 | 125.46 | 139.91 nih.gov |
| Proliferation (BrdU) | 92.9 | 61.86 | 78.14 | 86.86 | 79.94 nih.gov |
| Cytolysis (LDH) | 240.4 | 181.1 | 223.5 | 205.4 | 212.6 nih.gov |
Interference with Cell Cycle Progression: Beyond general proliferation inhibition, cecropins can induce cell cycle arrest. CecropinXJ, a peptide with 98% homology to Cecropin B, has been shown to cause S-phase arrest in human gastric cancer BGC823 cells and human hepatocellular carcinoma Huh-7 cells. spandidos-publications.comspandidos-publications.com This arrest prevents the cell from replicating its DNA, thereby halting proliferation.
This cell cycle disruption is often a precursor to apoptosis (programmed cell death). The induction of apoptosis by cecropins involves the modulation of key regulatory proteins. In-vivo studies on breast cancer have shown that treatment with Cecropin B leads to a slower tumor growth rate, which is attributed to the induction of cell death. skums.ac.irresearchgate.net This process is linked to changes in the expression of apoptosis-related proteins. skums.ac.ir
The table below details the molecular effects of Cecropin B and its close analog CecropinXJ on key proteins involved in apoptosis and cell cycle regulation.
Table 2: Molecular Effects of Cecropin B and its Analogs on Cancer Cells
| Peptide | Cancer Model | Effect | Finding | Source |
|---|---|---|---|---|
| Cecropin B | Breast Cancer (in vivo) | Apoptosis Regulation | Significantly increased the expression of the pro-apoptotic protein Bax and decreased the anti-apoptotic protein Bcl-2. | skums.ac.irresearchgate.net |
| CecropinXJ | Gastric Cancer (in vitro) | Apoptosis Regulation | Upregulated Bax expression and downregulated Bcl-2 expression. | spandidos-publications.com |
| CecropinXJ | Gastric Cancer (in vitro) | Caspase Activation | Increased expression of caspase-3, -8, and -9, indicating activation of the caspase cascade. | spandidos-publications.com |
| CecropinXJ | Hepatocellular Carcinoma | Cell Cycle Arrest | Induced S-phase cell cycle arrest. | spandidos-publications.com |
In Vitro Assessment of Broad-Spectrum Antimicrobial Activity
This compound exhibits potent antimicrobial activity against a diverse range of pathogens, including Gram-negative and Gram-positive bacteria, fungi, and protozoa. smolecule.commdpi.comspandidos-publications.commdpi.com Its mechanism of action, which involves interaction with and disruption of microbial cell membranes, contributes to its broad efficacy. mdpi.com
Antibacterial Activity: Studies have consistently shown that this compound is highly effective against both Gram-positive and Gram-negative bacteria. mdpi.comspandidos-publications.com It demonstrates strong inhibitory action against clinically relevant species such as Escherichia coli and Pseudomonas aeruginosa. smolecule.comresearchgate.net Research indicates that Gram-negative bacteria are generally more susceptible to cecropins than Gram-positive organisms. mdpi.comoup.com This preferential activity is linked to differences in the cell membrane composition of these bacterial types. mdpi.com
Antifungal Activity: The antifungal properties of this compound have also been documented. For instance, it has been shown to be effective against the pathogenic yeast Candida albicans. oup.commdpi.com The peptide can cause significant damage to the fungal cell wall and membrane, leading to cell death. mdpi.com The minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) against C. albicans have been determined to be 0.9 μg/mL and 1.8 μg/mL, respectively. mdpi.com
Antiviral and Antiprotozoal Activity: While the primary focus of this compound research has been on its antibacterial and antifungal effects, some studies suggest a broader potential. The cecropin family of peptides has been noted for its antiviral properties. smolecule.comfrontiersin.org Furthermore, research on other cecropins has indicated activity against protozoan parasites. For example, cecropins have shown effectiveness against Trypanosoma brucei brucei. nih.gov
Efficacy against Multi-Drug Resistant (MDR) Bacterial Strains
A critical area of investigation is the effectiveness of this compound against multi-drug resistant (MDR) bacteria, a growing global health threat. nih.govdntb.gov.ua Cecropins, including this compound, have shown significant promise in combating these challenging pathogens. nih.govmdpi.com
Research has demonstrated that this compound and its parent molecule, cecropin B, are effective against MDR strains of Gram-negative bacteria, such as Acinetobacter baumannii. mdpi.comnih.gov The peptide's ability to disrupt the outer membrane of Gram-negative bacteria, specifically by targeting the lipid A component of lipopolysaccharides (LPS), is a key factor in its efficacy against MDR strains. nih.govresearchgate.net This mechanism of action is less susceptible to the development of resistance compared to conventional antibiotics. researchgate.net Studies have also shown that cecropins can effectively kill MDR isolates of P. aeruginosa and E. coli. mdpi.com
Determination of Minimum Inhibitory Concentrations (MIC) and Bactericidal Kinetics
The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. spandidos-publications.com MIC values for this compound vary depending on the target organism.
For instance, against various E. coli strains, the MIC of cecropin B has been reported to be in the range of 0.78–1.56 μM. nih.gov Another study found the MIC of a synthetic cecropin B2 against E. coli to be 0.207 µg/mL. researchgate.net Against Staphylococcus aureus, the MIC of cecropin B2 was found to be 1.656 µg/mL. researchgate.net For Pseudomonas aeruginosa, the MIC of cecropin B was determined to be 0.75 µg/ml. rsc.org
Bactericidal kinetics studies reveal the rate at which this compound kills bacteria. Research on cecropin B has shown a rapid killing effect. For example, against Haemophilus parasuis, cecropin B was able to kill all bacteria within 60 minutes. nih.gov Similarly, against Candida albicans, the minimal fungicidal concentration of a cecropin was able to completely kill the yeast within 40 minutes. mdpi.com These rapid killing kinetics are advantageous as they can quickly reduce the bacterial load in an infection.
| Microorganism | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | Various | 0.207 | researchgate.net |
| Staphylococcus aureus | - | 1.656 | researchgate.net |
| Pseudomonas aeruginosa | - | 0.75 | rsc.org |
| Candida albicans | - | 0.9 | mdpi.com |
Analysis of Strain-Specific Susceptibility Profiles
The susceptibility of different microbial strains to this compound can vary. nih.gov While it exhibits broad-spectrum activity, certain species and even different strains within the same species may show varying degrees of sensitivity.
For example, Gram-negative bacteria are generally more susceptible to cecropins than Gram-positive bacteria. mdpi.comoup.com Among Gram-negative bacteria, there are also differences in susceptibility. For instance, Bordetella bronchiseptica and Haemophilus parasuis have been found to be highly susceptible to cecropin B, with MICs of 0.5 μg/ml and 2 μg/ml, respectively. nih.gov In contrast, some Gram-positive bacteria, such as certain strains of Staphylococcus aureus, may require higher concentrations of the peptide for inhibition. researchgate.net
The differences in susceptibility are often attributed to variations in the composition and structure of the microbial cell envelope. mdpi.com Factors such as the lipopolysaccharide (LPS) structure in Gram-negative bacteria and the thickness of the peptidoglycan layer in Gram-positive bacteria can influence the interaction with and efficacy of this compound. oup.comnih.gov
| Bacterial Species | Susceptibility to Cecropin B | MIC (µg/mL) | Reference |
|---|---|---|---|
| Bordetella bronchiseptica | High | 0.5 | nih.gov |
| Haemophilus parasuis | High | 2 | nih.gov |
| Actinobacillus pleuropneumoniae | Moderate | 8-16 | nih.gov |
| Streptococcus suis | Low | >128 | nih.gov |
Conclusion
Cecropin-B2 is a remarkable bioactive peptide with a wide array of biological functions. Its potent antimicrobial and anticancer activities, coupled with its potential for immunomodulation, position it as a highly significant molecule in biomedical research. While further studies are needed to fully realize its therapeutic potential, this compound and its synthetic analogs represent a promising avenue for the development of novel treatments for infectious diseases and cancer, as well as for applications in agricultural biotechnology.
Efficacy Studies of Cecropin B2 in Cancer Models
In Vitro Cytotoxicity Evaluation Across Diverse Cancer Cell Lines
The cytotoxic potential of Cecropin-B2 and its analogs has been evaluated against a range of human cancer cell lines. Studies have consistently demonstrated its ability to induce cell death in malignant cells while showing minimal to no harmful effects on normal, healthy cells.
Breast Adenocarcinoma: Research has shown that this compound exhibits cytotoxic activity against breast cancer cell lines. scirp.orgdovepress.com For instance, in studies involving the MDA-MB-231 breast adenocarcinoma cell line, Cecropin (B1577577) B demonstrated a significant cytostatic effect. scirp.org The cytotoxic impact was found to be concentration-dependent, with higher concentrations leading to greater cell death. scirp.org Furthermore, Cecropin-B has been shown to be effective against multi-drug resistant human breast cancer cell lines. dovepress.comtandfonline.com
Hepatocellular Carcinoma: this compound has also been investigated for its efficacy against liver cancer. In vitro studies on human hepatocellular carcinoma cell lines, such as BEL-7402, have shown that cecropins can induce apoptosis, or programmed cell death. nih.gov This suggests a targeted mechanism of action against these cancer cells.
Leukemia: The anti-leukemic potential of cecropins has been a subject of research. Cecropin A, a closely related peptide, has been shown to selectively lyse leukemia cells while having little effect on normal lymphocytes. wikipedia.org Furthermore, cecropins have been found to enhance the killing effect of chemotherapy drugs on acute lymphoblastic leukemia cells. dovepress.com Another study highlighted the anticancer effects of Cecropin B on HL-60, a promyelocytic leukemia cell line. explorationpub.com
Table 1: In Vitro Efficacy of this compound and its Analogs Against Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings |
|---|---|---|
| Breast Adenocarcinoma | MDA-MB-231 | Cecropin B showed a cytostasis of 33.16% at a 120 µM concentration. scirp.org |
| Breast Adenocarcinoma | Multi-drug resistant lines | Cecropin B demonstrated in vitro cytotoxic activity. dovepress.comtandfonline.com |
| Hepatocellular Carcinoma | BEL-7402 | Cecropin induced apoptosis. nih.gov |
| Leukemia | HL-60 | Cecropin B exhibited anticancer effects. explorationpub.com |
| Leukemia | General | Cecropin A selectively lysed leukemia cells with minimal impact on normal lymphocytes. wikipedia.org |
| Ovarian Cancer | Multi-drug resistant lines | Cecropin B showed in vitro cytotoxic activity. dovepress.comtandfonline.com |
In Vivo Anti-Tumorigenic Research in Preclinical Animal Models
Following promising in vitro results, the anti-tumorigenic properties of this compound have been assessed in various animal models, providing further evidence of its potential as a cancer therapeutic.
Inhibition of Tumor Growth and Metastasis
In vivo studies have demonstrated the ability of this compound to inhibit the growth of tumors. In a study using a rat model of breast cancer, treatment with Cecropin B resulted in a slower rate of tumor growth compared to the untreated group. skums.ac.irresearchgate.net Histopathological analysis revealed focal destruction of tissue and cell death in the tumors of treated rats. skums.ac.irresearchgate.net
Another study on mice with ascitic colon adenocarcinoma showed that treatment with Cecropin B increased their survival time. wikipedia.org Research on human hepatocellular carcinoma in tumor-bearing mice also confirmed the tumor-inhibitory effects of cecropin in vivo. nih.gov
Table 2: In Vivo Inhibition of Tumor Growth by this compound
| Animal Model | Cancer Type | Key Findings on Tumor Growth Inhibition |
|---|---|---|
| Rat | Breast Cancer | Cecropin B treatment led to a reduced rate of tumor growth. skums.ac.irresearchgate.net |
| Mouse | Ascitic Colon Adenocarcinoma | Treatment with Cecropin B resulted in increased survival time. wikipedia.org |
| Mouse | Human Hepatocellular Carcinoma (xenograft) | Cecropin demonstrated tumor-inhibitory effects. nih.gov |
Induction of Apoptosis within Transplanted Tumor Tissues
A key mechanism behind the anti-tumor effects of this compound is the induction of apoptosis in cancer cells. In a study on breast cancer in rats, treatment with Cecropin B led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 within the tumor tissue, indicating the activation of the apoptotic pathway. skums.ac.ir Histopathological examination further confirmed cell death within the tumors of the treated group. skums.ac.irresearchgate.net
Similarly, in a mouse model of human hepatocellular carcinoma, the cytotoxic effects of cecropin were strongly suggested to be derived from its pro-apoptotic action. nih.gov
Table 3: Evidence of Apoptosis Induction by this compound in In Vivo Models
| Animal Model | Cancer Type | Evidence of Apoptosis |
|---|---|---|
| Rat | Breast Cancer | Increased Bax levels and decreased Bcl-2 levels in tumor tissue. skums.ac.ir |
| Rat | Breast Cancer | Histopathological evidence of cell death in tumors. skums.ac.irresearchgate.net |
| Mouse | Human Hepatocellular Carcinoma (xenograft) | Cytotoxicity was mainly attributed to pro-apoptotic action. nih.gov |
Exploration of Other Biological Activities and Immunomodulatory Roles of Cecropin B2
Anti-Biofilm Formation Properties
Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers high resistance to conventional antibiotics and host immune responses. nih.govfrontiersin.org Cecropins and their analogues have demonstrated notable efficacy in both preventing the formation of and eradicating established biofilms. nih.govmdpi.com
The mechanisms underlying the anti-biofilm activity of cecropins are multi-targeted. Studies on Cecropin (B1577577) A, a closely related peptide, revealed its ability to disrupt uropathogenic Escherichia coli (UPEC) biofilms. nih.gov This action involves permeabilizing the outer bacterial membrane and subsequently interfering with biofilm integrity by inhibiting efflux pump activity and interacting with both extracellular and intracellular nucleic acids. nih.gov A synthetic peptide derived from Cecropin A, known as PEW300, showed potent activity against Pseudomonas aeruginosa biofilms. Its primary mechanism involves dispersing the mature biofilm, which exposes the encapsulated bacteria, and targeting extracellular DNA (eDNA), a critical component of the biofilm matrix. frontiersin.org Similarly, derivatives of Cecropin D have been investigated for their ability to combat Candida albicans filamentation and biofilm formation. nih.gov The anti-biofilm potential of cecropins is considered a promising strategy for coating biomaterials used in medical devices to prevent associated infections. mdpi.comnih.gov
| Peptide | Target Microorganism | Key Findings | Reference |
|---|---|---|---|
| Cecropin A (CecA) | Uropathogenic Escherichia coli (UPEC) | Destroys planktonic and biofilm cells; disrupts biofilm by inhibiting efflux pumps and interacting with nucleic acids. | nih.gov |
| PEW300 (Cecropin A derivative) | Pseudomonas aeruginosa | Disperses mature biofilms by targeting extracellular DNA (eDNA); exhibits strong antibacterial and antibiofilm activity. | frontiersin.org |
| Cecropin D derivatives (ΔM3, ΔM4) | Candida albicans | Inhibits fungal growth and prevents the formation of fungal biofilms. | nih.gov |
| Cecropin-Melittin Hybrids | P. aeruginosa, S. aureus | Demonstrated anti-biofilm effects in in vitro studies, both alone and combined with conventional antibiotics. | mdpi.com |
Investigation of Anti-Inflammatory Effects
Chronic inflammation is a hallmark of many persistent infections and diseases. Cecropins, including Cecropin-B2, have been shown to possess significant anti-inflammatory properties, primarily through their ability to neutralize lipopolysaccharide (LPS), a major endotoxin (B1171834) from Gram-negative bacteria, and modulate the subsequent inflammatory cascade. mdpi.comnih.gov
A novel peptide derived from Cecropin B, named cecropin DH, was developed by deleting the hinge region. nih.govnih.gov This derivative demonstrated a more potent anti-inflammatory effect than its parent peptide. In studies using LPS-stimulated mouse macrophage (RAW264.7) cells, cecropin DH effectively inhibited the production of the pro-inflammatory mediator nitric oxide (NO) and the secretion of tumor necrosis factor-alpha (TNF-α). nih.govnih.gov The mechanism is linked to its ability to interact with and dissociate LPS aggregates into smaller, less inflammatory assemblies. nih.gov Research on other cecropins, such as Cecropin A, corroborates these findings, showing a reduction in key pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-1ß (IL-1ß). frontiersin.org This anti-inflammatory action is often mediated by inhibiting key regulatory proteins in inflammatory pathways, such as cyclooxygenase-2 (COX-2). frontiersin.org
| Peptide | Cell Line/Model | Key Anti-Inflammatory Effects | Reference |
|---|---|---|---|
| Cecropin DH (Cecropin B derivative) | LPS-stimulated RAW264.7 macrophages | Inhibited production of nitric oxide (NO) and release of TNF-α; more potent than parent Cecropin B. | nih.govnih.gov |
| Cecropin A (CecA) | Mouse model of IBD; various cell lines | Hindered production of pro-inflammatory TNF-α, IL-1ß, and IL-6. | frontiersin.org |
| Cecropin A (CecA) | Chicken primary hepatocyte co-culture | Decreased production of pro-inflammatory IL-6 and IL-8. | frontiersin.orgfrontiersin.org |
| Papiliocin (Cecropin-like) | RAW264.7 macrophages | Inhibited NO production and secretion of TNF-α and MIP-2. | mdpi.com |
Research into Immunomodulatory Functions in Host Defense
Beyond directly killing pathogens and quelling inflammation, this compound and its family members play a broader role in modulating the host's innate immune response. mdpi.complos.org This immunomodulatory capacity allows them to orchestrate a more effective and balanced defense against infection. frontiersin.org Cecropins are integral effectors of the humoral immune response in insects, with their genes being strongly induced upon infection via the Toll and Imd pathways. escholarship.org
In various models, cecropins have been shown to influence the behavior of immune cells and the balance of signaling molecules. For instance, some cecropins can stimulate the migration of leukocytes to the site of infection, enhancing the cellular immune response. plos.org They can also shift the cytokine balance, leading to a reduction in pro-inflammatory molecules (e.g., IL-6, TNF-α) and an increase in anti-inflammatory cytokines like IL-10. frontiersin.orgplos.org A study using a cecropin-like peptide, anisaxin-2S, demonstrated an immunostimulatory effect on fish blood cells by upregulating cytokine expression, with the specific response (pro- or anti-inflammatory) being conditioned by the presence of a co-stimulatory pathogen. frontiersin.org In a chicken hepatic cell culture, Cecropin A was found to decrease the levels of pro-inflammatory cytokines IL-6 and IFN-γ, while also, interestingly, reducing the anti-inflammatory cytokine IL-10, suggesting a complex, context-dependent regulatory role. frontiersin.org This ability to fine-tune the immune system highlights the sophisticated function of these peptides in host defense. escholarship.org
Structure Activity Relationship Sar Investigations and Peptide Engineering of Cecropin B2
Impact of Amino Acid Substitutions and Truncations on Bioactivity
The modification of the Cecropin-B2 sequence through amino acid substitutions and truncations has profound effects on its biological activity. These studies help identify which parts of the peptide are essential for its function.
Truncation of the peptide can significantly alter its effectiveness. For instance, a synthetically produced truncated analog of Cecropin (B1577577) B2, designated [3-->35]CecB, was found to have a direct correlation between its antibacterial activity and its ability to interact with bacterial membranes. nih.gov The C-terminal region is also critical; studies on other cecropin-like peptides have shown that removing the C-terminal helix can reduce activity against Gram-negative bacteria while increasing it against Gram-positive strains, highlighting this region's role in target specificity. mdpi.com
Single amino acid substitutions can also fine-tune activity. A study on two natural isoforms of Bombyx mori Cecropin B, which differ by a single amino acid (Glutamic acid in E53 CecB versus Glutamine in Q53 CecB), revealed significant differences in their potency. researchgate.net The Q53 CecB isoform displayed greater antimicrobial and membranolytic activity against Pseudomonas aeruginosa. researchgate.net This suggests that even a minor, conservative change can be a critical factor in stabilizing the peptide's structure for optimal interaction with the bacterial membrane. researchgate.net
Furthermore, more drastic substitutions, such as replacing the entire C-terminal segment (residues 26-35) of cecropin B with its N-terminal sequence (residues 1-10), have been explored. nih.gov One such analog, CB-1, which featured additional cationic residues, was found to be less effective at killing bacteria and disrupting liposomes but surprisingly demonstrated a two- to three-fold greater potency against leukemia cancer cells compared to the natural cecropin B. nih.gov This indicates that modifications can shift the peptide's therapeutic application from antimicrobial to anticancer.
| Peptide | Modification | Observed Activity Change | Reference |
|---|---|---|---|
| Q53 CecB | Glutamic acid to Glutamine substitution in a Cecropin B isoform | Greater antimicrobial and membranolytic activity against P. aeruginosa compared to the E53 variant. | researchgate.net |
| CB-1 | Replacement of C-terminal segment (residues 26-35) with N-terminal sequence (residues 1-10) | Reduced antibacterial activity (2-4 fold lower); increased anti-leukemia activity (2-3 fold greater). | nih.gov |
| CB-2 | Identical to CB-1 with an added Gly-Pro pair | Similar activity profile to CB-1, with reduced antibacterial and enhanced anticancer potency. | nih.gov |
Elucidation of Key Residues Contributing to Membrane Interaction and Lytic Activity (e.g., Tryptophan residues)
Specific amino acid residues are critical for the lytic activity of this compound, primarily by mediating its interaction with microbial cell membranes. Tryptophan (Trp) residues are of particular importance due to the unique properties of their indole (B1671886) side chain, which has a strong affinity for the interfacial region of lipid bilayers. mdpi.commdpi.com
Most natural cecropins contain a Trp residue near the N-terminus (position 1 or 2), which is considered vital for their full antimicrobial activity. nih.gov To explore this, synthetic variants of cecropin B have been created. A study compared cecropin B1 (KWKVFKKIEKMGRNIRNGIV), which has a single Trp at position 2, with cecropin B2 (KWKVFKKIEKMGRNIRNGIVW), a modified version with an additional Trp at the C-terminus. rsc.orgrsc.org The addition of the second tryptophan residue in cecropin B2 enhanced its activity against certain bacteria, notably showing stronger inhibition of E. coli and S. aureus compared to cecropin B1. rsc.orgresearchgate.net
Fluorescence spectroscopy studies have provided detailed insights into the mechanism. When interacting with membranes of P. aeruginosa, the Trp residue of cecropin B1 becomes immersed in the membrane. rsc.org The peptide is thought to penetrate the membrane perpendicularly, with the N-terminal Lys side leading the insertion. rsc.org However, in the case of cecropin B2, the C-terminal Trp does not appear to make direct contact with the membrane, suggesting a specific orientation is key. rsc.org The interaction involves a two-step mechanism where the peptide's positive charges first bind to the negatively charged bacterial membrane, disorganizing it and allowing the tryptophan residues to insert into the lipid core, leading to membrane disruption. oup.com
| Bacterial Strain | Cecropin B1 (One Trp) MIC (µg/mL) | Cecropin B2 (Two Trp) MIC (µg/mL) | Reference |
|---|---|---|---|
| E. coli | >1.656 | 0.207 | researchgate.net |
| S. aureus | 3.0 | 1.656 | researchgate.net |
| P. aeruginosa | ~0.4 | ~0.4 | |
| Corynebacterium spp. | 0.207 | 0.207 | |
| B. cereus | 0.828 | 0.828 |
Design and Functional Assessment of this compound Analogs and Hybrid Peptides (e.g., Cecropin-Melittin Chimeras)
Peptide engineering has led to the creation of novel analogs and hybrid molecules to improve upon the natural properties of this compound. A prominent strategy is the design of hybrid peptides, which combine segments of two different parent peptides to harness their respective strengths. Chimeras of cecropin and melittin (B549807), a potent lytic peptide from bee venom, are among the most studied. acs.org The goal is to retain the broad-spectrum antimicrobial activity of melittin while eliminating its high toxicity to mammalian cells by incorporating the selectivity of cecropin. acs.orgscispace.com
Researchers have designed hybrid peptides by fusing the N-terminal sequence of cecropin B with a segment of melittin. One such example is CBM, which incorporates residues 1-7 of Cecropin B and residues 4-11 of melittin [CB(1-7)-M(4-11)]. nih.gov This peptide was designed using the APD2 (Antimicrobial Peptide Database) and was successfully expressed and purified, showing strong antibacterial abilities against a range of Gram-positive and Gram-negative bacteria, including E. coli, S. aureus, and P. aeruginosa. nih.gov
While many published hybrids are based on Cecropin A, the design principles are directly applicable. For instance, the hybrid peptide CA(1-8)M(1-18) and its shorter analogs were tested against colistin-resistant Acinetobacter baumannii. scispace.com These hybrids demonstrated fast-acting bactericidal activity, with MIC values in the low range of 2–8 mg/L. scispace.com Another well-studied hybrid, BP100 (a chimera of Cecropin A and melittin), has served as a scaffold for further optimization. mdpi.com The substitution of certain amino acids with tryptophan in BP100 analogs resulted in a 1.5- to 5.5-fold increase in antibacterial activity and improved selectivity, showcasing how hybridization and amino acid substitution can be combined to create superior therapeutic candidates. mdpi.com
| Peptide | Sequence/Description | MIC Range (mg/L) | Reference |
|---|---|---|---|
| CA(1-8)M(1-18) | Hybrid of Cecropin A (residues 1-8) and Melittin (residues 1-18) | 2–8 | scispace.com |
| CA(1-7)M(2-9) | Shortened analog of CAM hybrid | 2–4 | scispace.com |
| Oct-CA(1-7)M(2-9) | Nα-terminal octanoylated analog of CA(1-7)M(2-9) | 2–8 | scispace.com |
| CA(1-7)M(5-9) | Shortest analog tested | 4–4 | scispace.com |
Computational Design and Predictive Modeling for Enhanced Efficacy and Selectivity
The rational design of this compound analogs is increasingly supported by computational tools and predictive modeling. These in silico methods allow for the rapid screening of potential peptide sequences and modifications, predicting their structural stability and biological activity before undertaking costly and time-consuming chemical synthesis and laboratory testing. researchgate.net
Molecular dynamics (MD) simulations are a powerful tool used to study this compound and its variants at an atomic level. MD simulations were employed to investigate the two natural isoforms of Bombyx mori Cecropin B (E53 and Q53). researchgate.net The results suggested that the single amino acid difference in the Q53 isoform was a critical factor in stabilizing the hydrophobic segment that interacts with the bacterial membrane, providing a molecular basis for its observed higher antimicrobial activity. researchgate.net In another study, MD simulation was used to understand how different short amino acid sequences (oligopeptide cleavage variants) adjacent to this compound could facilitate its cleavage from a fusion protein during recombinant production, thereby optimizing its yield. nih.gov
Beyond MD simulations, various knowledge-based computational methods and machine learning algorithms, such as Support Vector Machines (SVM) and Random Forest (RF), are used to design novel AMPs. ijprajournal.com These tools can predict the antimicrobial potential of a given peptide sequence by analyzing its physicochemical properties, including charge, hydrophobicity, and propensity to form an α-helix. researchgate.netijprajournal.com For example, computational analysis of a Cecropin A–Magainin 2 hybrid peptide and its tryptophan-substituted analogs was used to assess their structural stability and functionality, helping to identify the most promising candidates. researchgate.net These predictive models are integral to modern peptide engineering, guiding the design of this compound derivatives with enhanced efficacy and greater selectivity for microbial targets over host cells. inr.gob.mx
Advanced Production and Purification Methodologies for Cecropin B2
Optimization of Recombinant Expression Systems and Host Organisms
Escherichia coli is a widely used host due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and strains. cultiply.net However, the inherent toxicity of AMPs like Cecropin-B2 can be detrimental to E. coli, often leading to low yields or the formation of insoluble inclusion bodies. brieflands.comijbiotech.com To overcome this, strategies such as fusion protein expression are often employed. ijbiotech.com
Pichia pastoris , a methylotrophic yeast, has emerged as a superior host for this compound production. mdpi.com This yeast system can perform post-translational modifications and is capable of secreting the recombinant protein into the culture medium, which simplifies downstream purification. cultiply.netspandidos-publications.com Studies have shown that using P. pastoris SMD1168 with specific expression vectors can result in significantly higher yields compared to bacterial systems. mdpi.com For instance, expression using the pPICZαA vector, induced by methanol (B129727), has successfully produced functional this compound. spandidos-publications.comnih.gov Optimization of culture conditions, such as pH and temperature, is crucial for maximizing yield and minimizing proteolysis. nih.gov
Bacillus subtilis , a Gram-positive bacterium, is another attractive host due to its high secretion capacity and its status as "Generally Recognized As Safe" (GRAS). cultiply.net It has the potential to produce higher yields of this compound compared to E. coli. sci-hub.se Like P. pastoris, its ability to secrete proteins simplifies purification. cultiply.net
Research comparing these systems has demonstrated that the highest yields of this compound are typically achieved with P. pastoris. mdpi.com One study reported a yield of approximately 90 mg/L in P. pastoris SMD1168, which was considerably higher than that obtained in B. subtilis or E. coli under the tested conditions. mdpi.com
| Host Organism | Primary Advantages | Common Challenges | Reported Yields | References |
|---|---|---|---|---|
| Pichia pastoris | High yield, secretion capability, post-translational modifications. | Slower growth than bacteria, methanol induction can be complex. | ~90 mg/L, 50 mg/L | mdpi.comnih.gov |
| Bacillus subtilis | High secretion capacity, GRAS status, no endotoxin (B1171834). | Protease activity, plasmid instability. | Higher than E. coli. | cultiply.netsci-hub.se |
| Escherichia coli | Rapid growth, well-characterized genetics, cost-effective. | AMP toxicity, inclusion body formation, endotoxin presence. | Lower than P. pastoris and B. subtilis. | mdpi.com |
Application of Fusion Protein Strategies for Improved Overexpression and Solubility
To circumvent the issues of toxicity and low solubility associated with direct expression of this compound, various fusion protein strategies have been developed. These strategies involve genetically fusing the peptide to a larger, more stable protein partner, which can mask its toxicity, enhance its solubility, and facilitate purification. brieflands.comnih.gov
Intein-mediated Cleavage: A powerful technique involves fusing this compound with a self-cleaving intein tag. mdpi.comresearchgate.net Inteins are protein segments that can excise themselves from a precursor protein and ligate the flanking sequences. smolecule.com This process can be induced under specific conditions, such as a change in pH or the addition of a thiol reagent like dithiothreitol (B142953) (DTT), allowing for the release of the target peptide in a controlled manner. brieflands.comnih.gov This strategy not only protects the host cell from the antimicrobial activity of this compound during expression but also provides a method for tag removal without the need for proteases, which can be costly and may cleave the target peptide. researchgate.net
Chitin-Binding Domain (CBD) Fusions: The Chitin-Binding Domain is a popular fusion tag that facilitates purification through affinity chromatography. brieflands.com When combined with an intein tag (e.g., in the pTWIN1 vector system), it creates a highly efficient production and one-step purification platform. brieflands.commdpi.comnih.gov The fusion protein can be expressed in a soluble form, captured on a chitin (B13524) resin column, and then the intein self-cleavage is induced on-column, releasing the pure, untagged this compound. brieflands.comresearchgate.net Studies have successfully used a CBD-intein-Cecropin-B2 construct in E. coli ER2566, achieving a yield of 98.2 mg/L after purification. nih.gov
Signal Peptides: To direct the secretion of this compound into the periplasm or the culture medium, signal peptides are often attached to the N-terminus of the construct. Secretion helps to reduce cytoplasmic toxicity and simplifies purification by separating the product from the bulk of intracellular proteins. mdpi.com Examples include the pelB signal peptide in E. coli expression systems and the α-mating factor signal sequence in P. pastoris. mdpi.comspandidos-publications.comnih.gov A signal peptide and propeptide from the mosquito Armigeres subalbatus have also been effectively used to promote the expression and secretion of this compound. mdpi.comnih.gov
| Fusion Strategy | Host Organism | Key Features & Advantages | Example Construct | References |
|---|---|---|---|---|
| Intein-mediated Cleavage & CBD | Escherichia coli | Reduces host toxicity, improves solubility, enables one-step affinity purification and tag removal. | pTWIN1 vector with CBD-Intein-Cecropin-B2. | nih.govmdpi.comnih.gov |
| Signal Peptide & Propeptide | Pichia pastoris | Directs secretion into culture medium, simplifying purification and reducing intracellular toxicity. | pGAPzαC-prepro-cecB2. | mdpi.comnih.gov |
| Intein Fusion | Escherichia coli | Reduces toxicity of this compound to the host cell. | pET26b-INT-cecB2. | mdpi.com |
Development and Refinement of Purification Techniques
The purification of this compound is a critical step to obtain a highly pure and active product. The choice of technique depends largely on the expression system and the fusion tags used.
Affinity Chromatography: This is one of the most effective methods for purifying recombinant proteins.
Immobilized Metal Affinity Chromatography (IMAC): When this compound is expressed with a polyhistidine-tag (His-tag), IMAC is the method of choice. The tag facilitates the binding of the fusion protein to a resin chelated with metal ions, such as Nickel (Ni²⁺). After washing away unbound proteins, the tagged this compound is eluted using a buffer containing imidazole (B134444) or by lowering the pH. mdpi.com
Chitin Affinity Chromatography: For proteins fused with a Chitin-Binding Domain (CBD), a chitin-based resin is used. brieflands.com The fusion protein binds with high affinity and specificity to the chitin column. brieflands.com This method is often coupled with on-column intein cleavage, where the cleavage is induced while the fusion protein is bound to the resin, allowing the pure target peptide to be eluted while the tag remains bound. brieflands.comresearchgate.net
Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge. Since this compound is a cationic peptide with a net positive charge, cation exchange chromatography is commonly used. spandidos-publications.comencyclopedia.pub In this method, a resin with negatively charged functional groups (e.g., CM-Sepharose) is used. spandidos-publications.com The purification of this compound secreted from P. pastoris has been successfully achieved using a CM-Sepharose CL-6B column, where the peptide is eluted with a salt gradient (e.g., sodium acetate). spandidos-publications.com
Methodologies for Chemical Synthesis of this compound and its Derivatives
Besides recombinant production, this compound and its analogs can be produced by direct chemical synthesis. This approach offers precise control over the amino acid sequence and allows for the incorporation of unnatural amino acids or modifications. smolecule.com
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for chemically synthesizing peptides. smolecule.comnih.gov The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.comnih.gov The general cycle of SPPS includes:
Attachment: The C-terminal amino acid is anchored to a solid resin (e.g., 2-chlorotrityl chloride resin). rsc.org
Deprotection: The temporary protecting group on the α-amino group (commonly the Fmoc group) of the attached amino acid is removed. peptide.com
Coupling: The next protected amino acid is activated and coupled to the deprotected amino group of the growing chain. peptide.com
Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled. peptide.com
Cleavage: Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). rsc.org
The crude peptide is then purified, usually by reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net While SPPS provides high-purity peptides for research purposes, its cost can be a limiting factor for large-scale production, especially for longer peptides. nih.govanimbiosci.org
Computational and Biophysical Characterization of Cecropin B2 Interactions
Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the dynamic interactions between Cecropin-B2 and lipid bilayers at an atomic level. These simulations provide insights into the initial binding, insertion, and potential disruption of the membrane by the peptide.
Studies have shown that the initial interaction between cationic cecropins and negatively charged membranes is primarily driven by electrostatic forces. cabidigitallibrary.org MD simulations of cecropin (B1577577) peptides with model membranes, such as those composed of palmitoyl-oleoyl-phosphatidyl-ethanolamine (POPE), indicate that the stability of the peptide-membrane complex is maintained by both electrostatic and hydrophobic interactions. cabidigitallibrary.org The peptide tends to orient itself with its positively charged residues interacting with the negatively charged phosphate (B84403) groups of the lipids, while its hydrophobic face buries into the apolar lipid tails. cabidigitallibrary.org This orientation is highly favored over a conformation where the hydrophobic side faces the aqueous solvent. cabidigitallibrary.org
Simulations have revealed that this compound can induce significant perturbations in anionic lipid bilayers. researchgate.net It tends to reside at the interface between the hydrocarbon core and the aqueous environment, parallel to the membrane surface. researchgate.net This positioning allows for preferential interactions with the polar head groups and the glycerol (B35011) backbone region of the anionic phospholipids (B1166683). researchgate.net The presence of the peptide at the interface can induce a positive curvature in the bilayer and cause the clustering of anionic lipids, which is consistent with a "carpet" mechanism of action. researchgate.net This mechanism suggests that once a critical concentration of peptides accumulates on the membrane surface, it leads to membrane permeabilization and disruption, potentially through the formation of transient toroidal pores. researchgate.net
The lipid composition of the target membrane plays a crucial role in the interaction with this compound. For instance, Cecropin B has been observed to have a more pronounced effect on membranes composed of a mixture of phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG) compared to zwitterionic membranes like phosphatidylcholine (POPC)/Cholesterol bilayers. researchgate.net This selectivity suggests that the electrostatic attraction between the positively charged peptide and the negatively charged lipids is a key determinant of its activity. researchgate.net In PE/PG membranes, the interaction involves an electrostatically driven adsorption of the peptide, leading to fluidization and swelling of the membrane, which may facilitate the insertion of the peptide into the lipid core and subsequent membrane rupture. researchgate.net
| Simulation System | Key Observations | Supporting Mechanism | Reference |
|---|---|---|---|
| Cecropin P with POPE bilayer | Interaction stabilized by both electrostatic and hydrophobic forces. Peptide orients with its apolar side buried in the lipid core. | Carpet-like mechanism | cabidigitallibrary.org |
| Cecropin B with POPC/Cholesterol vs. PE/PG bilayers | Stronger interaction and disruption observed with the negatively charged PE/PG membrane. | Electrostatic-driven adsorption and membrane fluidization | researchgate.net |
| Dermaseptin B2 (a related peptide) with anionic lipid bilayers | Induces positive membrane curvature and clustering of anionic lipids. | Carpet mechanism leading to transient toroidal pores | researchgate.net |
Homology Modeling and De Novo Structure Prediction for Conformational Insights
While experimental techniques provide valuable structural information, computational modeling methods like homology modeling and de novo structure prediction are essential for generating three-dimensional models of this compound, especially when experimental structures are unavailable.
Homology modeling, or comparative modeling, constructs a model of a target protein based on its sequence similarity to a protein with a known structure (the template). medcraveonline.comlongdom.org This method relies on the principle that proteins with similar sequences often adopt similar three-dimensional structures. medcraveonline.com For this compound, a structural model can be built using the known structures of other cecropin family members as templates. For example, the structure of a fusion protein containing this compound was modeled using templates such as the CBD of chitinase (B1577495) A1, the crystal structure of DnaB INT, and the solution structure of a cecropin-like peptide from Aedes aegypti. mdpi.com The quality of the resulting model is typically assessed using tools like Ramachandran plots to ensure stereochemical feasibility. medcraveonline.com
De novo or ab initio structure prediction methods are employed when no suitable template structures are available. scribd.com These methods predict the protein's structure from its amino acid sequence based on the physical and chemical principles that govern protein folding. scribd.com Although computationally intensive, de novo methods can provide valuable insights into the potential conformations of peptides like this compound.
The predicted structure of this compound typically consists of two α-helices, an N-terminal amphipathic helix and a C-terminal hydrophobic helix, connected by a flexible hinge region. nih.gov This structural motif is a common feature among cecropins and is crucial for their biological activity. nih.govmdpi.com The N-terminal helix, with its distribution of positively charged amino acids, is thought to be primarily responsible for the initial binding to bacterial membranes. nih.gov
Application of Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism, Fluorescence Spectroscopy)
Spectroscopic techniques are invaluable for studying the conformational changes of this compound upon interaction with membrane-mimicking environments.
Circular Dichroism (CD) Spectroscopy is widely used to determine the secondary structure of peptides. nih.gov In aqueous solutions, such as phosphate-buffered saline (PBS), this compound typically exhibits a "random coil" conformation. nih.gov However, in membrane-mimetic environments like solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, it undergoes a conformational transition to an α-helical structure. nih.gov This is characterized by the appearance of two negative bands at approximately 208 and 222 nm in the CD spectrum, which are indicative of α-helical content. nih.gov This induced folding upon interaction with a hydrophobic environment is a hallmark of many membrane-active peptides. mdpi.com
Fluorescence Spectroscopy , particularly utilizing the intrinsic fluorescence of tryptophan residues, provides information about the local environment of the peptide and its penetration into the lipid bilayer. Studies on a modified Cecropin-B peptide (Cecropin B1) containing a single tryptophan residue have shown a blue shift in the fluorescence emission spectrum upon interaction with the outer membrane of Pseudomonas aeruginosa. rsc.org This blue shift indicates that the tryptophan residue moves from a polar aqueous environment to a more nonpolar environment within the membrane. rsc.org In a study comparing Cecropin B1 with Cecropin B2 (which has an additional C-terminal tryptophan), a similar blue shift was observed for both, suggesting a perpendicular penetration of the peptides where the N-terminal tryptophan of Cecropin B1 is immersed in the membrane. Quenching experiments with the water-soluble quencher acrylamide (B121943) further support the penetration of the tryptophan residue into the membrane, although it remains close to the interface. rsc.org
| Technique | Environment | Observed Conformation/Interaction | Reference |
|---|---|---|---|
| Circular Dichroism (CD) | Aqueous Buffer (PBS) | Random coil | nih.gov |
| Membrane-mimetic (TFE, SDS) | α-helical | nih.gov | |
| Fluorescence Spectroscopy | Aqueous Buffer | Tryptophan in a polar environment | |
| Presence of Bacterial Membrane | Blue shift in tryptophan fluorescence, indicating penetration into a nonpolar environment | rsc.org |
Quantitative Modeling of Membrane Permeabilization and Ion Channel Formation
Quantitative models are developed to explain the mechanisms by which this compound permeabilizes bacterial membranes, which can involve the formation of pores or ion channels.
One proposed mechanism is the formation of ion channels. Atomic-scale computer models have been developed for how cecropin peptides can assemble in membranes to form such channels. nih.govnih.gov These models, based on experimental data and physicochemical principles, suggest that cecropins can form dimers in a helix-bend-helix motif. nih.govnih.gov These dimers are thought to bind to the membrane with their N-terminal helices in the head-group layer and their C-terminal helices spanning the hydrophobic core, causing a thinning of the lipid bilayer. nih.govnih.gov
These dimers can then aggregate to form larger channel structures. nih.govnih.gov A "type I" channel can be formed with the pore lined by the transmembrane C-terminal helices. nih.govnih.gov A concerted conformational change can then lead to a larger "type II" channel, where the pore is formed by the N-terminal helices. nih.govnih.gov This model provides a plausible pathway for the insertion of the charged residues of the N-terminal helices into the hydrophobic core without a large desolvation penalty. nih.govnih.gov
In addition to the "barrel-stave" model where peptides form a well-defined pore, the "carpet" model suggests that at high concentrations, cecropins can cover the membrane surface and exert a detergent-like effect, leading to membrane disruption. mdpi.commdpi.com At lower concentrations, the formation of pores is more likely, affecting the electrolyte balance of the cell and causing bacterial death. mdpi.com These pores are thought to be formed by oligomers of cecropin molecules, with their hydrophobic C-terminal domains submerged into the hydrophobic chains of the phospholipids. mdpi.com
The action of this compound appears to be dose-dependent, with higher concentrations leading to more severe membrane damage. nih.gov This supports the idea that a threshold concentration of the peptide is required to induce significant membrane permeabilization, a concept that can be incorporated into quantitative models of its activity.
Mechanisms of Bacterial Resistance to Cecropin B2
Identification of Intrinsic Bacterial Defense Systems (e.g., PhoPQ, Rcs Two-Component Systems)
Bacteria possess innate regulatory networks that can sense and respond to the presence of antimicrobial peptides like Cecropin-B2. Among the most significant are two-component systems (TCS), which allow bacteria to adapt to environmental stresses, including the presence of AMPs.
The PhoPQ two-component system is a key player in mediating resistance to AMPs in many Gram-negative bacteria. nih.govnih.gov This system consists of the sensor kinase PhoQ and the response regulator PhoP. nih.gov PhoQ is a transmembrane protein that detects environmental signals such as low magnesium concentrations and the presence of cationic antimicrobial peptides. nih.govasm.org Upon sensing these stimuli, PhoQ autophosphorylates and subsequently transfers the phosphate (B84403) group to PhoP. nih.gov Phosphorylated PhoP then acts as a transcriptional regulator, modulating the expression of a suite of genes. nih.gov These genes are often involved in the modification of the bacterial outer membrane, primarily the lipopolysaccharide (LPS). nih.govplos.org By altering the net charge and structure of the LPS, bacteria can reduce the binding affinity of cationic peptides like this compound, thereby increasing their resistance. nih.govplos.org In Enterobacter cloacae, the PhoPQ system has been shown to partially contribute to resistance against this compound. nih.gov Similarly, in Photorhabdus luminescens, a phoP mutant was found to be more sensitive to Cecropin (B1577577) B. nih.gov
Another critical intrinsic defense network is the Rcs (Regulator of Capsule Synthesis) two-component system . nih.gov This system is a complex phosphorelay that responds to stresses affecting the cell envelope. nih.govnih.govfrontiersin.org The core components of the Rcs system are the sensor kinase RcsC, the phosphotransfer protein RcsD, and the response regulator RcsB. nih.govfrontiersin.org Activation of the Rcs pathway, often triggered by outer membrane damage or lipoprotein mislocalization, leads to the phosphorylation of RcsB. nih.govfrontiersin.orgmdpi.com Phosphorylated RcsB then regulates the expression of genes involved in various cellular processes, including the production of capsular polysaccharides. nih.govnih.gov This capsule can act as a physical barrier, preventing this compound from reaching its target on the bacterial membrane. nih.gov Studies in E. cloacae have demonstrated that the Rcs system contributes to this compound resistance, with deletion of the rcsB gene leading to increased sensitivity to the peptide. nih.govplos.org
Collectively, these intrinsic defense systems represent a coordinated response to the threat of antimicrobial peptides, highlighting the sophisticated mechanisms bacteria have evolved to survive in hostile environments.
Investigation of Proteolytic Degradation by Bacterial Enzymes (e.g., OmpT)
A direct and effective mechanism of bacterial resistance to antimicrobial peptides is their enzymatic degradation. Bacteria can secrete or display on their surface proteases that cleave and inactivate AMPs like this compound before they can exert their antimicrobial effects. nih.govscielo.org.co
One such well-characterized protease is OmpT , an outer membrane protease found in various Gram-negative bacteria, including Escherichia coli and Enterobacter cloacae. nih.govplos.orgbiorxiv.org OmpT is known to degrade a variety of peptides and proteins, including antimicrobial peptides. nih.govplos.org Research has shown that OmpT contributes to the resistance of E. cloacae to this compound through proteolytic cleavage. nih.govplos.org Deletion of the ompT gene in E. cloacae resulted in increased susceptibility to this compound, confirming its role in resistance. nih.govplos.org The expression of OmpT itself can be part of a broader stress response, and its presence on the outer membrane allows it to act as a first line of defense against incoming AMPs. nih.gov
Besides OmpT, other bacterial proteases have been implicated in AMP degradation. For instance, a zinc metalloprotease from Serratia marcescens, PrtS, has been shown to cleave Cecropin A. nih.govplos.org While the direct degradation of this compound by a wide range of proteases is an ongoing area of research, the existing evidence strongly supports proteolytic degradation as a significant bacterial resistance strategy. scielo.org.conih.govmdpi.com
The table below summarizes the findings on the role of OmpT in this compound resistance.
| Bacterial Species | Enzyme | Location | Effect on this compound | Reference |
| Enterobacter cloacae | OmpT | Outer Membrane | Proteolytic cleavage, contributing to resistance. | nih.govplos.org |
| Escherichia coli | OmpT | Outer Membrane | Implicated in degradation of AMPs, conferring resistance. | plos.orgbiorxiv.org |
Analysis of Adaptive Responses and Heteroresistance Phenomena in Bacterial Populations
Bacterial populations can exhibit adaptive responses to antimicrobial agents that are not based on stable genetic mutations but rather on transient phenotypic changes within a subpopulation of cells. This phenomenon, known as heteroresistance , is characterized by the presence of a minority of cells within a genetically identical population that can survive and grow at antibiotic concentrations that inhibit the majority of the population. nih.govnih.gov
Heteroresistance to this compound has been observed in Enterobacter cloacae. nih.govnih.gov This response is often inoculum-dependent, meaning that at higher bacterial densities, the population displays greater resistance. nih.govplos.org Single-cell analyses have revealed that upon exposure to this compound, a subpopulation of E. cloacae cells can survive and proliferate. nih.gov This is not due to pre-existing resistant mutants but rather to the stochastic expression of resistance genes within individual cells. nih.govplos.org
The mechanisms contributing to this heteroresistance are multifaceted and often involve the same systems responsible for intrinsic resistance, such as the PhoPQ and Rcs systems, as well as proteolytic enzymes like OmpT. nih.govnih.gov The transient nature of this resistance is a key feature; when the surviving subpopulation is re-exposed to the same concentration of this compound, it may again exhibit sensitivity, indicating that the resistance is not a stable, heritable trait. nih.govplos.org This unstable resistance suggests that it may be due to transient gene amplifications or stochastic variations in gene expression across the population. nih.govplos.org
The dynamic interplay of growth and death within the bacterial population in the presence of this compound highlights the complexity of adaptive resistance. plos.orgnih.gov This phenomenon poses a significant challenge for antimicrobial therapy, as standard susceptibility testing may not detect these resistant subpopulations.
Comparative Studies on Resistance Development Potential Compared to Conventional Antibiotics
A significant advantage often attributed to antimicrobial peptides like this compound over conventional antibiotics is their lower propensity to induce stable, high-level resistance. plos.orgfrontiersin.organimbiosci.org The unique and multifaceted mechanism of action of many AMPs, which often involves rapid membrane disruption, is thought to make the development of resistance more complex for bacteria compared to the single-target inhibition of many traditional antibiotics. frontiersin.orgoup.comacs.org
Several factors contribute to this lower resistance potential:
Multiple Targets: AMPs can interact with multiple components of the bacterial cell, primarily the cell membrane, but also intracellular targets. agruni.edu.ge This multi-target approach makes it less likely that a single mutation can confer high-level resistance.
Rapid Action: The rapid bactericidal activity of many AMPs reduces the time window for bacteria to develop and select for resistance mutations. plos.org
Unstable Resistance: As observed with this compound, resistance can be transient and unstable, reverting to sensitivity in the absence of the peptide. nih.govplos.org This is in contrast to the often stable and heritable resistance mutations seen with conventional antibiotics.
While bacteria can develop resistance to this compound through the mechanisms outlined above (activation of two-component systems, proteolytic degradation, and heteroresistance), these responses are often part of a broader, more complex physiological adaptation rather than a simple target modification. biorxiv.org In contrast, resistance to conventional antibiotics frequently arises from a single gene mutation or the acquisition of a specific resistance gene. scielo.org.co
However, it is important to note that the potential for resistance development is not absent for AMPs. The very existence of bacterial defense mechanisms like the PhoPQ and Rcs systems, as well as degradative proteases, indicates an evolutionary arms race between bacteria and these natural antimicrobial compounds. nih.govnih.gov
The table below provides a comparative overview of resistance development.
| Feature | This compound (and other AMPs) | Conventional Antibiotics |
| Primary Resistance Mechanism | Multi-factorial: membrane modification, enzymatic degradation, adaptive responses. nih.gov | Often single-target modification, enzymatic inactivation, or efflux. |
| Speed of Resistance Development | Generally considered slower. plos.orgfrontiersin.org | Can be rapid, especially through horizontal gene transfer. |
| Stability of Resistance | Can be unstable and transient (heteroresistance). nih.govplos.org | Often stable and heritable. |
| Likelihood of High-Level Resistance | Considered lower due to multi-target action. plos.organimbiosci.org | Can be high with single-point mutations. |
Future Research Directions and Biotechnological Prospects of Cecropin B2
Utility in Cell Culture Media Supplementation and Cryopreservation Enhancement
Cecropin-B2 has demonstrated utility beyond its direct antimicrobial effects, showing promise as a supplement in cell culture and for enhancing cryopreservation processes. bbrc.in Its antioxidant properties and ability to promote cell proliferation make it a valuable component in these applications. bbrc.in
Studies have shown that a recombinant fusion protein of sericin and this compound can enhance the proliferation of human dermal fibroblast cells when used as a supplement in cell culture media. bbrc.in This fusion protein has also been found to improve the viability of cells during cryopreservation, offering better protection than sericin alone. bbrc.in The antioxidant nature of this compound provides additional protection to cells under the stress of freezing. bbrc.in
Furthermore, the antimicrobial properties of this compound make it a potential alternative to conventional antibiotics used in cell culture media to prevent contamination. bbrc.in This dual function of promoting cell health and preventing microbial growth highlights its potential to improve the quality and reliability of cell culture and cryopreservation techniques.
Exploration of Synergistic Effects with Conventional Antimicrobials and Other Bioactive Compounds
A significant area of research is the investigation of this compound's synergistic effects when used in combination with conventional antibiotics and other bioactive compounds. nih.gov This approach can enhance the efficacy of existing antimicrobial treatments and potentially lower the required doses, which in turn could reduce side effects and the development of resistance. nih.gov
Studies have shown that combining antimicrobial peptides like cecropins with traditional antibiotics can lead to synergistic effects against various bacterial pathogens. nih.govresearchgate.net For example, the combination of a cecropin (B1577577) A analog with tetracycline (B611298) enhanced the bactericidal activity against Pseudomonas aeruginosa. frontiersin.org The mechanism behind this synergy often involves the antimicrobial peptide disrupting the bacterial membrane, which facilitates the entry of the conventional antibiotic into the bacterial cell. researchgate.net
The exploration of these synergistic combinations is a key strategy in the fight against multidrug-resistant bacteria. nih.govfrontiersin.org Research is ongoing to identify the most effective pairings of this compound and its analogs with different classes of antibiotics and other bioactive molecules to develop more potent and sustainable antimicrobial therapies.
Advancements in Delivery Systems and Formulation Strategies (Excluding Human Clinical Applications)
To overcome the challenges associated with the stability and delivery of peptide-based agents like this compound, significant research is being directed towards advanced delivery systems and formulation strategies. mdpi.com These strategies are crucial for non-human applications in fields such as agriculture and animal health.
One of the most promising approaches is the use of nanotechnology. mdpi.com Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and allow for controlled release. This can enhance its effectiveness in various applications, from protecting plants against pathogens to its use as an animal feed supplement.
Another strategy involves fusing this compound with a carrier protein. This can help overcome the toxicity of the peptide to the host cells during production and facilitate its purification. nih.gov For instance, expressing this compound as a fusion protein in systems like E. coli or Pichia pastoris has been shown to be an effective production method. nih.govmdpi.comnih.gov These advancements in production and delivery are vital for realizing the full biotechnological potential of this compound.
Table of Research Findings on this compound and its Analogs
| Area of Research | Organism/System Studied | Key Findings | Reference(s) |
|---|---|---|---|
| Antimicrobial Activity | Gram-negative and Gram-positive bacteria | This compound is highly effective against Gram-negative bacteria. Synthetic analogs show a broader spectrum of activity. | nih.govmdpi.comoup.comresearchgate.netnih.gov |
| Plant Disease Resistance | Transgenic Tomato Plants | Expression of the this compound gene conferred significant resistance to bacterial wilt and spot diseases. | nih.govasm.org |
| Biomaterial Coatings | Medical device surfaces | This compound coatings can prevent biofilm formation and reduce microbial contamination on implants. | mdpi.comhydromer.comfrontiersin.org |
| Cell Culture & Cryopreservation | Human Dermal Fibroblasts | A Sericin-Cecropin B2 fusion protein enhanced cell proliferation and improved viability after freezing. | bbrc.in |
| Synergistic Effects | Pseudomonas aeruginosa | Combination with tetracycline showed enhanced bactericidal activity. | frontiersin.org |
| Delivery Systems | E. coli and P. pastoris expression systems | Fusion protein strategies and nanoparticle encapsulation are being developed to improve stability and delivery. | mdpi.comnih.govmdpi.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) |
| Ampicillin |
| Azithromycin |
| Cecropin A |
| Cecropin A(1-11)-D(12-37)-Asn (CADN) |
| Cecropin B |
| Cecropin B1 |
| Cecropin B2 |
| Cecropin D |
| Cecropin P |
| Cecropin P1 |
| This compound |
| Cecropin-XJ |
| Chlorhexidine |
| Daptomycin |
| Gramicidin |
| LL-37 |
| Melittin (B549807) |
| Nisin |
| Penicillin |
| Polymixin B |
| Polymyxins |
| Rhodamine |
| Rifampicin |
| Sericin |
| Shiva-1 |
| Tetracycline |
Q & A
Q. What experimental methodologies are recommended for assessing Cecropin-B2’s antimicrobial activity against Gram-negative bacteria?
To evaluate antimicrobial efficacy, use standardized assays such as broth microdilution or time-kill kinetics to determine minimum inhibitory concentrations (MICs). Include controls for bacterial viability (e.g., untreated cultures) and validate results with replicate experiments (n ≥ 3). For Gram-negative targets, consider lipopolysaccharide (LPS) neutralization assays to assess this compound’s membrane-disruptive mechanisms .
Q. How can researchers ensure reproducibility in this compound synthesis and purification protocols?
Adopt peer-reviewed protocols for solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Purity should be verified via HPLC (≥95%) and mass spectrometry. Document batch-to-batch variability by comparing retention times and mass spectra. Include detailed supplementary methods (e.g., solvent gradients, column specifications) to enable replication .
Q. What are the critical parameters for validating this compound’s cytotoxicity in mammalian cell lines?
Use MTT or resazurin assays to measure cell viability. Optimize exposure times (e.g., 24–72 hours) and concentrations (e.g., 1–100 µM). Include positive controls (e.g., Triton X-100 for 100% cytotoxicity) and negative controls (culture medium alone). Normalize data to cell counts or protein content to mitigate plate-to-plate variability .
Advanced Research Questions
Q. How should researchers design studies to resolve conflicting data on this compound’s efficacy in biofilm disruption?
Contradictions often arise from variability in biofilm models (e.g., static vs. flow-cell systems). Standardize conditions by using established models like the Calgary Biofilm Device. Quantify biofilm biomass via crystal violet staining and metabolic activity via ATP assays. Perform meta-analyses of published MIC values to identify outliers and contextualize results within strain-specific resistance mechanisms .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s anticancer activity?
Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify predictive biomarkers. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How can researchers address discrepancies in this compound’s mechanism of action across different cell membranes?
Combine biophysical techniques (e.g., circular dichroism for secondary structure analysis) with molecular dynamics simulations. Compare membrane fluidity changes using laurdan fluorescence in model lipid bilayers (e.g., mimicking bacterial vs. cancer cell membranes). Validate findings with cryo-EM to visualize pore formation .
Methodological Frameworks for Hypothesis Testing
What frameworks guide the formulation of research questions on this compound’s immunomodulatory effects?
Use the PICO framework to structure questions:
- P opulation: Specific immune cells (e.g., macrophages).
- I ntervention: this compound concentration and exposure time.
- C omparison: Untreated cells or known immunomodulators.
- O utcome: Cytokine secretion (e.g., TNF-α, IL-6) quantified via ELISA.
Apply FINER criteria to ensure feasibility, novelty, and ethical alignment .
Q. How should researchers prioritize gaps in this compound’s pharmacokinetic data?
Conduct systematic reviews to map existing in vivo studies (e.g., half-life, biodistribution). Prioritize gaps using the PRISMA checklist , focusing on understudied parameters like tissue penetration in infection models. Collaborate with pharmacologists to design multi-compartmental models for predicting therapeutic windows .
Data Validation and Ethical Considerations
Q. What protocols ensure data integrity in this compound’s antimicrobial resistance studies?
Blind experimenters to treatment groups during data collection. Use third-party validation for sequencing resistance genes (e.g., qPCR for efflux pump upregulation). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like GenBank or Zenodo .
Q. How can researchers mitigate bias in this compound’s selectivity for bacterial vs. mammalian cells?
Pre-register study designs on platforms like Open Science Framework. Use stratified randomization for cell line selection (e.g., balancing Gram-negative and cancer cell types). Disclose funding sources and potential conflicts of interest in all publications .
Advanced Experimental Design
Q. What in silico tools predict this compound’s interactions with bacterial membranes?
Use molecular docking software (e.g., AutoDock Vina) to model binding to lipid A or OmpF porins. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics. Cross-reference results with MD simulations in GROMACS for dynamic behavior analysis .
Q. How to optimize this compound delivery in animal models of infection?
Test nanoparticle encapsulation (e.g., PLGA) to enhance stability. Compare routes of administration (e.g., intraperitoneal vs. intravenous) using pharmacokinetic profiling. Monitor toxicity via serum biomarkers (e.g., ALT/AST for liver function) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
